molecular formula C12H13NO4 B3090135 Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate CAS No. 120686-00-2

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate

Cat. No.: B3090135
CAS No.: 120686-00-2
M. Wt: 235.24
InChI Key: OPTRBDFGSOAYQF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is a white to yellow powder or crystalline solid that is soluble in organic solvents. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as quinoline derivatives.

  • Functional Group Modifications: The quinoline core undergoes various functional group modifications, including hydroxylation and methoxylation.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group.

  • Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.

  • Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Hydroquinone derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate is similar to other quinoline derivatives, such as quinoline itself, 2-methoxyquinoline, and 6-hydroxyquinoline. its unique combination of hydroxyl and methoxy groups, along with the carboxylate functionality, sets it apart from these compounds. This unique structure contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • Quinoline

  • 2-Methoxyquinoline

  • 6-Hydroxyquinoline

  • 7,8-Dihydroquinoline derivatives

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Biological Activity

Overview

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS Number: 130518-34-2) is a compound with the molecular formula C12H13NO4 and a molar mass of 235.24 g/mol. Its unique structure, characterized by a hydroxyl group, a methoxy group, and a carboxylate functionality, contributes to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C12H13NO4
  • Molar Mass : 235.24 g/mol
  • Appearance : White to yellow powder or crystalline solid
  • Solubility : Soluble in organic solvents

The biological activity of this compound is believed to be influenced by its structural features, which allow it to interact with various biological targets. The compound's mechanism may involve:

  • Enzyme Inhibition : Similar to other quinoline derivatives, it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interaction with cellular receptors that modulate signaling pathways.

Antiviral Activity

Recent studies have indicated that quinoline derivatives exhibit antiviral properties. For instance, molecular docking simulations suggest that this compound could act as a potent inhibitor of Hepatitis B Virus (HBV) replication. Experimental in vitro studies confirmed significant inhibition of HBV at concentrations around 10 µM .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals, contributing to cellular protection against oxidative stress. This property is crucial for potential therapeutic applications in diseases related to oxidative damage.

Cytotoxicity and Antitumor Activity

Cytotoxic effects have been observed in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent. Specific studies demonstrate that derivatives of this compound can inhibit cell proliferation and promote cell death in human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of HBV replication at 10 µM
AntioxidantScavenging of free radicalsNot specified
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymesNot specified

Case Studies

  • Hepatitis B Virus Inhibition :
    • A study conducted using molecular docking simulations identified this compound as a potential inhibitor of HBV replication. Experimental validation showed high efficacy at low concentrations .
  • Anticancer Properties :
    • Research on similar quinoline derivatives revealed promising results in inhibiting tumor growth in vitro. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression, suggesting that this compound may share these properties .

Properties

IUPAC Name

methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,14H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRBDFGSOAYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=C(CC2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715968
Record name Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130518-34-2
Record name Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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